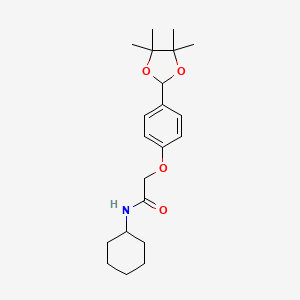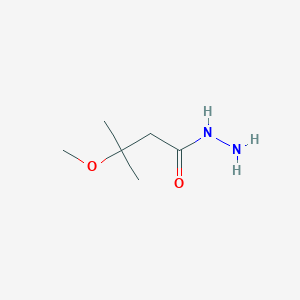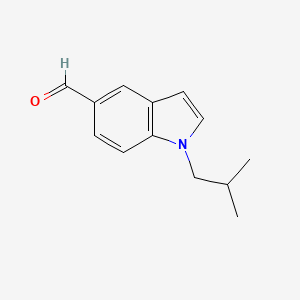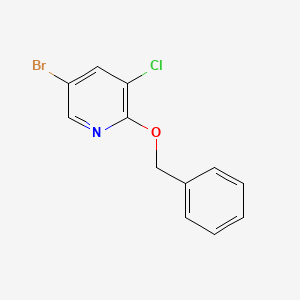![molecular formula C11H14INO B1412490 (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine CAS No. 1604432-37-2](/img/structure/B1412490.png)
(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine
Übersicht
Beschreibung
“(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine” is a chemical compound that contains iodine. It has been mentioned in the context of iodine-containing radio-opaque polyphosphazenes . These are polymers with iodinated side groups that could potentially be used as radio-opaque biomaterials .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been discussed in various studies. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been highlighted as a versatile method for enantioselective pyrrolidine synthesis . Additionally, proline, a natural amino acid, has been recognized as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions .Molecular Structure Analysis
While specific molecular structure analysis of “this compound” is not available, studies have discussed the molecular mechanisms of related pyrrolidine derivatives. For example, the molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine has been studied using multi-scale simulations .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives have been explored in several studies. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been used for access to different types of stereochemical patterns in enantioselective pyrrolidine synthesis .Wissenschaftliche Forschungsanwendungen
Pyrrolidine Synthesis and Applications : Pyrrolidines, including compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, are valuable in medicine and industry, for instance as dyes or agrochemical substances. Their synthesis through [3+2] cycloaddition demonstrates their potential in organic chemistry and pharmaceutical applications (Żmigrodzka et al., 2022).
Synthesis of Disubstituted Pyrrolidines : The synthesis of 2,3-disubstituted pyrrolidines, which may include compounds similar to this compound, has been explored. These compounds can be precursors to various biologically active structures, highlighting their significance in the synthesis of potential therapeutic agents (Boto et al., 2001).
Catalytic Applications : Derivatives of pyrrolidine, including those structurally related to this compound, have been used as catalysts in chemical reactions. These catalysts can achieve high yields and stereoselectivity, making them important in the field of asymmetric synthesis (Singh et al., 2013).
Anticancer Activities : Certain pyrrolidine derivatives have shown potential as anticancer agents. This suggests that this compound and its analogues might have applications in the development of novel cancer therapies (Ramachandran et al., 2012).
Synthesis and Structural Analysis : The synthesis and structural analysis of compounds similar to this compound have been performed. These studies contribute to our understanding of their molecular properties, which is crucial for their application in various scientific fields (Ulaş, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2S)-2-[(4-iodophenoxy)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSRLBAIYUZDK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)

![5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412419.png)
![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1412421.png)
![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)


![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)

